2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide
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Overview
Description
2-Chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group and a chlorophenoxy group attached to a benzamide structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with 4-chloroaniline to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
2-Chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Rafoxanide: A halogenated salicylanilide known for its anthelmintic properties.
2,4-Dichloro-N-(2,4-dichlorophenyl)benzamide: Another chlorinated benzamide with similar structural features
Uniqueness: 2-Chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide is unique due to its specific combination of chloro and chlorophenoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c20-13-5-9-15(10-6-13)24-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)21/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYVFBNVZUHCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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